molecular formula C12H9NO2 B11902804 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-40-3

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11902804
CAS No.: 50743-40-3
M. Wt: 199.20 g/mol
InChI Key: CHVJARAANPAZMS-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile is a heterocyclic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a benzopyran core with dimethyl and carbonitrile substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of aldehydes, malononitrile, and 1,3-diketones in the presence of a catalyst such as triethanolamine under ambient conditions . This method is favored for its efficiency, eco-friendliness, and high yield.

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and reaction conditions are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group.

    Substitution: The benzopyran ring allows for various substitution reactions, particularly at the carbonitrile and dimethyl positions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and triggering apoptotic pathways . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

50743-40-3

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

6,8-dimethyl-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO2/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-4,6H,1-2H3

InChI Key

CHVJARAANPAZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CO2)C#N)C

Origin of Product

United States

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